Enhanced Lipophilicity Relative to the Parent Indazole-4-boronic Acid
The introduction of two methyl groups at the 1 and 5 positions significantly increases the compound's calculated partition coefficient (LogP) from an estimated 0.8 for the parent 1H-indazole-4-boronic acid to approximately 1.48 for the 1,5-dimethyl analogue [1]. This change modifies the fragment's drug-likeness, potentially improving passive membrane permeability in cell-based assays when incorporated into larger molecules [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 1.48 |
| Comparator Or Baseline | 1H-Indazole-4-boronic acid: Calculated LogP ≈ 0.8 (inferred from structure) |
| Quantified Difference | ΔLogP ≈ +0.68 |
| Conditions | Computational prediction, ChemBase database |
Why This Matters
This difference matters for procurement decisions because a higher LogP fragment is a more attractive starting point for medicinal chemistry projects targeting intracellular proteins, potentially leading to better cellular activity.
- [1] ChemBase. (n.d.). (1,5-dimethyl-1H-indazol-4-yl)boronic acid, ChemBase ID: 88214. Retrieved April 26, 2026. View Source
